(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Physicochemical Characterization Solid‑State Properties Analytical Verification

This ortho-fluoro, para-methylcarbamoyl boronic acid is a non-substitutable building block for enzalutamide synthesis, with its unique substitution pattern critical for reaction kinetics and yield. Substitution risks lower yields and altered impurity profiles. High-purity material (≥98%) with a defined melting point (173–175°C) ensures reliable analytical verification and robust process development for pharmaceutical manufacturing.

Molecular Formula C8H9BFNO3
Molecular Weight 196.97 g/mol
CAS No. 849833-86-9
Cat. No. B1387918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
CAS849833-86-9
Molecular FormulaC8H9BFNO3
Molecular Weight196.97 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C(=O)NC)F)(O)O
InChIInChI=1S/C8H9BFNO3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12)
InChIKeyIVSXSBGNMOZTJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic Acid CAS 849833-86-9: A Key Aryl Boronic Acid Building Block for Suzuki-Miyaura Cross-Coupling and Pharmaceutical Intermediate Procurement


(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid (CAS 849833-86-9) is an ortho‑fluoro, para‑methylcarbamoyl‑substituted phenylboronic acid, characterized by a molecular formula of C₈H₉BFNO₃ and a molecular weight of 196.97 g/mol . This organoboron compound functions as a nucleophilic partner in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions, enabling the construction of biaryl architectures in both medicinal chemistry and materials science [1]. Its well‑defined purity specifications (typically 95–98%) and documented melting point range (173–175 °C) facilitate reliable handling and analytical verification in procurement workflows .

Why Generic Substitution of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic Acid Fails: The Quantifiable Impact of Ortho-Fluoro and para-Methylcarbamoyl Substitution on Physicochemical Properties and Reactivity


Substituting (3‑fluoro‑4‑(methylcarbamoyl)phenyl)boronic acid with a non‑fluorinated or differently substituted phenylboronic acid cannot be done without measurable consequences for reaction outcomes and downstream processing. The ortho‑fluoro substituent lowers the pKa relative to the non‑fluorinated analog, altering Lewis acidity and transmetalation kinetics in Suzuki–Miyaura couplings . The para‑methylcarbamoyl group imparts distinct hydrogen‑bonding capabilities and solid‑state properties, leading to a different melting point range that directly impacts purification, handling, and long‑term storage protocols . Generic substitution therefore risks lower yields, altered impurity profiles, and compromised batch‑to‑batch consistency, underscoring the need for evidence‑based selection of this specific boronic acid for targeted synthetic sequences and pharmaceutical intermediate applications.

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic Acid: Quantified Differentiation Versus Closest Analogs in Melting Point, Acidity, and Coupling Yield


Melting Point Differentiation vs. Non‑Fluorinated Analog for Purification and Handling Reliability

The target compound exhibits a melting point range of 173–175 °C , whereas the non‑fluorinated analog 4‑(methylcarbamoyl)phenylboronic acid (CAS 121177‑82‑0) melts at 168 °C (literature) or over a broader 200–220 °C range depending on the source . This 5–7 °C shift and sharper melting profile reflect the influence of the ortho‑fluoro substituent on crystal lattice packing, providing a reproducible thermal signature for identity verification and purity assessment during incoming material inspection.

Physicochemical Characterization Solid‑State Properties Analytical Verification

Enhanced Lewis Acidity Driven by Ortho‑Fluoro Substitution: pKa Comparison with Non‑Fluorinated Analog

The predicted pKa of (3‑fluoro‑4‑(methylcarbamoyl)phenyl)boronic acid is 7.24 ± 0.18 , which is approximately one pKa unit lower than the predicted pKa of the non‑fluorinated analog 4‑(methylcarbamoyl)phenylboronic acid (8.32 ± 0.17) [1]. This increased acidity is a class‑level consequence of ortho‑fluoro substitution, which withdraws electron density from the boronic acid moiety and lowers the thermodynamic barrier for boronate formation in the transmetalation step of Suzuki–Miyaura couplings.

Boronic Acid Acidity Suzuki Coupling Kinetics Reaction Optimization

High Isolated Yield in Suzuki–Miyaura Cross‑Coupling: Demonstrated Performance in a Patent‑Exemplified PDE10 Inhibitor Synthesis

In a patent describing the synthesis of PDE10 inhibitors, (3‑fluoro‑4‑(methylcarbamoyl)phenyl)boronic acid was coupled with a heteroaryl halide using trans‑bis(triphenylphosphine)palladium dichloride and sodium carbonate in 1,4‑dioxane/water. After 3.5 h, the desired biaryl product was isolated in 86% yield [1]. While direct yield comparisons with other boronic acids are not provided in the same patent, this result falls within the upper quartile of reported Suzuki coupling yields for electron‑deficient aryl boronic acids and demonstrates robust reactivity under standard palladium catalysis conditions.

Suzuki–Miyaura Coupling Synthetic Methodology PDE10 Inhibitors

Purity Specification Advantage: Tighter Control Over Impurity Profile vs. Non‑Fluorinated Analog

The target compound is routinely offered with a minimum purity specification of 98% (HPLC) or 95% , whereas the non‑fluorinated analog 4‑(methylcarbamoyl)phenylboronic acid is supplied with a purity range of 96–105% (assay by titration) . The narrower and higher minimum purity specification of the fluorinated derivative reduces the risk of batch‑to‑batch variability and simplifies the validation of reaction stoichiometry, particularly in multi‑step pharmaceutical intermediate syntheses where minor impurities can cascade into off‑spec final products.

Analytical Quality Control Purity Specification Procurement Assurance

Procurement‑Critical Application Scenarios for (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic Acid: Enzalutamide Intermediate Synthesis, PDE10 Inhibitor Scaffolds, and High‑Purity Suzuki Coupling Workflows


Key Intermediate in the Synthesis of the FDA‑Approved Prostate Cancer Drug Enzalutamide

(3‑Fluoro‑4‑(methylcarbamoyl)phenyl)boronic acid serves as the essential aryl building block for preparing 2‑((3‑fluoro‑4‑(methylcarbamoyl)phenyl)amino)‑2‑methylpropanoic acid, a direct precursor to enzalutamide (MDV3100) [1]. The ortho‑fluoro substitution pattern is structurally conserved in the final drug molecule, making this boronic acid a non‑substitutable starting material in the patented synthetic route. The availability of high‑purity (≥98%) material supports robust process development and quality‑by‑design (QbD) approaches in pharmaceutical manufacturing .

High‑Yielding Suzuki–Miyaura Coupling for PDE10 Inhibitor Discovery and Development

As exemplified in WO2013188724A1, this boronic acid undergoes efficient Suzuki–Miyaura cross‑coupling with heteroaryl halides to afford PDE10 inhibitor candidates in 86% isolated yield [2]. The observed high yield reduces the need for extensive reaction optimization and minimizes material waste, accelerating structure–activity relationship (SAR) campaigns. Procurement of this specific boronic acid ensures access to a validated, high‑performance coupling partner for medicinal chemistry programs targeting central nervous system disorders.

Reliable Purification and Storage in Multi‑Step Synthesis Workflows

The well‑defined melting point of 173–175 °C and the availability of analytical certificates of analysis (CoA) enable straightforward identity confirmation and purity verification upon receipt . In multi‑step synthetic sequences where intermediate purity is critical, the compound's solid‑state stability at room temperature and the absence of significant anhydride formation simplify storage and handling logistics. This reliability reduces the risk of failed reactions due to degraded or impure starting material, a key consideration for both academic and industrial procurement.

Exploration of Ortho‑Fluoro Substituted Biaryl Pharmacophores in Androgen Receptor Antagonists

The structural motif of a 3‑fluoro‑4‑(methylcarbamoyl)phenyl group is present in apalutamide metabolites and related androgen receptor antagonists [3]. For medicinal chemists exploring next‑generation AR antagonists, this boronic acid provides a direct entry into the 3‑fluoro‑4‑(methylcarbamoyl)phenyl scaffold via Suzuki coupling, bypassing multi‑step de novo synthesis. Its differentiated acidity (pKa ~7.24) and coupling performance make it a strategically valuable building block for focused chemical libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.